![molecular formula C21H15Cl2N3O2S3 B2530613 N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dichlorothiophene-3-carboxamide CAS No. 864860-02-6](/img/structure/B2530613.png)

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dichlorothiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

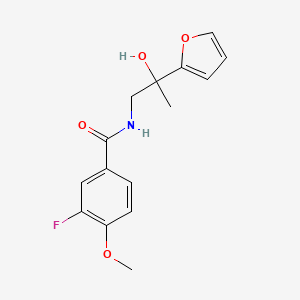

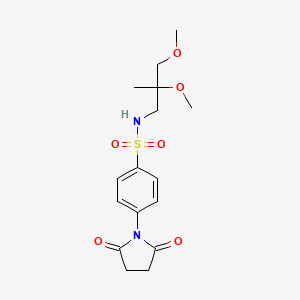

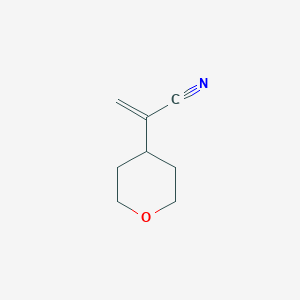

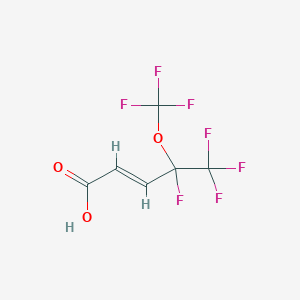

The compound "N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dichlorothiophene-3-carboxamide" is a complex molecule that appears to be related to a family of compounds with various biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related structures and their biological activities, which can provide insight into the potential characteristics and uses of the compound .

Synthesis Analysis

The synthesis of related compounds involves initial reactions of amino-tetrahydro-benzo[b]thiophene carboxamide derivatives with different organic reagents. For example, the synthesis of a series of novel thiophene derivatives is described, starting from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide and 2-amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitrile with various reagents . This suggests that the synthesis of the compound may also involve multi-step reactions with careful selection of reagents to introduce the appropriate functional groups and achieve the desired molecular architecture.

Molecular Structure Analysis

The molecular structure of related compounds shows specific dihedral angles between the thiophene ring and other substituents, such as the ethyl ester group and the pyridine-4-carboxamide unit . Intramolecular hydrogen bonding and crystal packing interactions, such as inversion dimers linked by hydrogen bonds, are also noted, which could influence the molecular conformation and stability of the compound . These structural features are important for understanding the three-dimensional arrangement of atoms in the compound and how this may affect its reactivity and interaction with biological targets.

Chemical Reactions Analysis

While the specific chemical reactions of the compound are not detailed, the papers provide examples of chemical reactivity within this class of compounds. For instance, the antiallergic activity of a related compound was evaluated, indicating that the chemical structure allows for biological interactions that can modulate physiological responses . The chemical reactivity of such compounds is likely influenced by the presence of functional groups such as carboxamides and tetrazoles, which can participate in various chemical interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds include their spectroscopic data, such as IR, 1H NMR, and MS, which are essential for confirming the structures of newly synthesized molecules . The determination of acute toxicity through LD50 assays provides information on the safety profile of these compounds . The presence of positional disorder in some methylene groups and side chains indicates flexibility in the molecular structure, which could affect the compound's physical properties and its interaction with the environment .

Applications De Recherche Scientifique

Synthesis and Characterization of Pyridine and Pyrimidine Derivatives

Research has led to the synthesis of pyridine and pyrimidine rings incorporating the benzothiazole moiety. These compounds were synthesized through reactions that yield a variety of derivatives, demonstrating the chemical versatility and potential utility of such compounds in further scientific investigations (Mohamed, Abdulaziz, & Fadda, 2013).

Exploration of Antimicrobial and Docking Studies

A study on synthesized compounds based on tetrazol-thiophene-2-carboxamides highlighted their characterization, antimicrobial evaluation, and docking studies. These efforts underscore the importance of these derivatives in developing new antimicrobial agents and their potential application in understanding biological interactions at the molecular level (Talupur, Satheesh, & Chandrasekhar, 2021).

Development of Functionalized Thieno[2,3-b]pyridines

Another significant area of research involves the multicomponent synthesis of functionalized thieno[2,3-b]pyridines. This method allows for the creation of compounds with potential applications in materials science and pharmacology, showcasing the adaptability of these chemical frameworks in various scientific fields (Dyachenko et al., 2019).

Anticancer Activity Studies

The synthesis and evaluation of thiophene, thiazolyl-thiophene, and thienopyridine derivatives for their anticancer activity represent another crucial application. These studies provide a foundation for the development of new therapeutic agents, highlighting the potential medicinal applications of these compounds (Atta & Abdel‐Latif, 2021).

Mécanisme D'action

Target of Action

Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

Mode of Action

tuberculosis . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .

Biochemical Pathways

Result of Action

tuberculosis , suggesting they may have bactericidal or bacteriostatic effects.

Propriétés

IUPAC Name |

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2,5-dichlorothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15Cl2N3O2S3/c1-10(27)26-7-6-11-15(9-26)30-21(25-19(28)12-8-16(22)31-18(12)23)17(11)20-24-13-4-2-3-5-14(13)29-20/h2-5,8H,6-7,9H2,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJYKMKBLOPZJKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=C(SC(=C5)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15Cl2N3O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B2530531.png)

![ethyl 4-{[(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate](/img/structure/B2530539.png)

![2-((3-chlorobenzyl)thio)-3-(4-ethylphenyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2530543.png)

![[3-(Difluoromethyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2530547.png)

![N-((5-benzoylthiophen-2-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2530549.png)

![N-(2-methoxyphenyl)-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2530550.png)